Saracatinib

描述

This compound has been investigated for the treatment of Cancer, Osteosarcoma, Ovarian Cancer, Fallopian Tube Cancer, and Primary Peritoneal Cancer.

This compound is an orally available 5-, 7-substituted anilinoquinazoline with anti-invasive and anti-tumor activities. This compound is a dual-specific inhibitor of Src and Abl, protein tyrosine kinases that are overexpressed in chronic myeloid leukemia cells. This agent binds to and inhibits these tyrosine kinases and affects cell motility, cell migration, adhesion, invasion, proliferation, differentiation, and survival. Specifically, this compound inhibits Src kinase-mediated osteoclast bone resorption.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 20 investigational indications.

inhibits c-Src and Abl kinases

See also: this compound Difumarate (active moiety of).

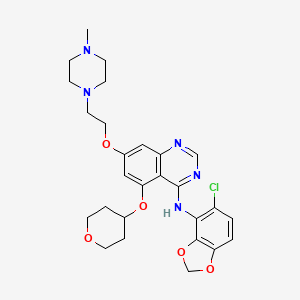

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKYUETWWIPKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191355 | |

| Record name | Saracatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379231-04-6 | |

| Record name | Saracatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379231-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saracatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379231046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saracatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saracatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARACATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KD24QGH76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Saracatinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saracatinib (AZD0530) is a potent, orally bioavailable small molecule inhibitor targeting the Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] Aberrant activation of these non-receptor tyrosine kinases is a frequent event in a multitude of human cancers, driving key oncogenic processes including proliferation, survival, migration, and invasion. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its primary targets, downstream signaling consequences, and cellular effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted therapies.

Introduction to this compound

This compound is an anilinoquinazoline derivative that functions as a dual-specific inhibitor by competing with ATP for the binding site on Src and Abl kinases.[2][3] This inhibition leads to the downregulation of numerous signaling pathways implicated in tumorigenesis and metastasis.[4] Initially developed by AstraZeneca for oncological indications, its therapeutic potential is also being explored in other diseases, including Alzheimer's disease and idiopathic pulmonary fibrosis.[1][5] In the context of cancer, this compound has demonstrated anti-tumor activity in a variety of preclinical models, including those for gastric, colorectal, breast, and prostate cancer.[3][6][7]

Core Mechanism of Action: Targeting Src Family Kinases and Abl

The primary mechanism of action of this compound is the competitive and reversible inhibition of the kinase activity of SFKs and Abl.[6]

Inhibition of Src Family Kinases (SFKs)

SFKs are a group of non-receptor tyrosine kinases that includes Src, Fyn, Lyn, Lck, Yes, Hck, Fgr, and Blk.[7] These kinases play a pivotal role in relaying signals from cell surface receptors, such as growth factor receptors and integrins, to intracellular pathways that control fundamental cellular processes.[8] this compound potently inhibits several members of the SFK family.

Inhibition of Abl Kinase

In addition to SFKs, this compound also inhibits the kinase activity of Abl. The fusion protein BCR-Abl, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).[2] By targeting Abl, this compound has shown efficacy in preclinical models of CML.[1]

Data Presentation: Potency and Cellular Activity

The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines. The following tables summarize these findings.

Table 1: Inhibitory Activity of this compound against Src Family and other Kinases

| Kinase | IC50 (nM) |

| c-Src | 2.7 |

| c-Yes | 4-10[2] |

| Fyn | 4-10[2] |

| Lyn | 4-10[2] |

| Lck | 4-10[2] |

| Fgr | 4-11[1] |

| Blk | 4-11[1] |

| v-Abl | 30[3] |

| EGFR | 66[3] |

| c-Kit | 200[3] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.22[1] |

| Various | Colon, Prostate, Lung | 0.2 - 0.7 |

| SNU216 | Gastric Cancer | < 1 |

| NCI-N87 | Gastric Cancer | < 1 |

| A549 (migration) | Lung Cancer | 0.14[1] |

| H508 | Colorectal Cancer | < 1[7] |

| LS180 | Colorectal Cancer | < 1[7] |

| LS174T | Colorectal Cancer | < 1[7] |

Signaling Pathways Modulated by this compound

By inhibiting its primary targets, this compound instigates a cascade of downstream effects on critical signaling pathways that are frequently dysregulated in cancer.

Src/FAK Signaling Axis

The interaction between Src and Focal Adhesion Kinase (FAK) is crucial for cell adhesion, migration, and invasion. This compound disrupts this axis by inhibiting Src-mediated phosphorylation of FAK.[3]

Downregulation of HER Family and Oncogenic Pathways

In certain cancer types, such as HER2-amplified gastric cancer, this compound has been shown to downregulate the activity of the HER family of receptor tyrosine kinases and their downstream signaling pathways.[3]

Cellular Effects of this compound in Cancer

The inhibition of these key signaling pathways by this compound translates into several observable anti-cancer effects at the cellular level.

Inhibition of Cell Proliferation and Viability

This compound exhibits variable anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[1]

Induction of G1 Cell Cycle Arrest

Treatment with this compound can lead to an accumulation of cells in the G1 phase of the cell cycle, thereby halting cell division.[7]

Induction of Apoptosis

This compound has been shown to induce programmed cell death (apoptosis) in sensitive cancer cell lines. This effect can be mediated by the induction of pro-apoptotic proteins like Bim.[3]

Inhibition of Cell Migration and Invasion

A consistent and potent effect of this compound is the inhibition of cancer cell migration and invasion, which are critical steps in the metastatic process.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO) for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of its target proteins and downstream effectors.

Protocol:

-

Culture cancer cells and treat with this compound at various concentrations for a specified time (e.g., 6 hours).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Src, Src, p-FAK, FAK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Protocol:

-

Treat cancer cells with this compound at the desired concentrations for a specified time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as Propidium Iodide (PI).

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound for a specified duration (e.g., 48 hours).

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A to degrade RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cell Migration and Invasion Assays

These assays, often performed using Boyden chambers, assess the impact of this compound on the migratory and invasive potential of cancer cells.

Protocol:

-

For invasion assays, coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is left uncoated.

-

Seed cancer cells in serum-free medium in the upper chamber. This compound can be added to the cells at this stage.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Remove the non-migrated/non-invaded cells from the upper surface of the insert.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the insert.

-

Count the stained cells under a microscope or quantify the stain after extraction.

Conclusion

This compound is a potent dual inhibitor of Src family kinases and Abl kinase with significant anti-cancer activity in a range of preclinical models. Its mechanism of action involves the disruption of key signaling pathways that are fundamental to cancer cell proliferation, survival, and motility. The in-depth understanding of its molecular targets and cellular effects, as outlined in this guide, provides a strong rationale for its continued investigation as a therapeutic agent in oncology, both as a monotherapy and in combination with other anti-cancer drugs. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further elucidate the role of Src/Abl signaling in cancer and to evaluate the efficacy of novel targeted therapies.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Guide to Western Blot Reagents | Rockland [rockland.com]

- 4. cdn.origene.com [cdn.origene.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. protocols.io [protocols.io]

AZD0530 (Saracatinib): A Technical Guide to Src Kinase Inhibition and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD0530, also known as saracatinib, a potent and selective dual inhibitor of Src family kinases (SFKs) and Abl kinase. This document details the mechanism of action, downstream signaling pathways, and provides detailed experimental protocols for researchers investigating the therapeutic potential of this compound.

Core Mechanism of Action

AZD0530 is an orally bioavailable small molecule that competitively and reversibly binds to the ATP-binding site of Src kinases, thereby inhibiting their catalytic activity.[1] Src, a non-receptor tyrosine kinase, is a critical signaling node that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins.[2] By inhibiting Src, AZD0530 effectively blocks the phosphorylation of downstream substrates, leading to the disruption of multiple oncogenic signaling pathways involved in cell proliferation, survival, migration, and invasion.[3]

Quantitative Data: Inhibitory Activity of AZD0530

The inhibitory potency of AZD0530 has been characterized against a panel of kinases, demonstrating high affinity for Src family members.

| Kinase | IC50 (nM) | Reference(s) |

| c-Src | 2.7 | [4][5][6] |

| c-YES | 4 | [7] |

| Fyn | 4-10 | [4][7] |

| Lyn | 5 | [4] |

| Lck | <4 | [7] |

| Blk | 4-10 | [4] |

| Fgr | 4-10 | [4] |

| v-Abl | 30 | [6][8] |

| EGFR | 66 | [8] |

| c-Kit | 200 | [8] |

Table 1: In vitro inhibitory activity of AZD0530 against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

The anti-proliferative activity of AZD0530 has been evaluated in various cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[9]

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| K562 | Leukemia | 0.22 | [9] |

| PC-9 | Non-small-cell lung | 0.23 | |

| A549 | Lung Cancer | 0.14 (migration) | |

| Various | Colon, Prostate, Lung | 0.2-0.7 | [2] |

Table 2: Anti-proliferative and anti-migratory activity of AZD0530 in various human cancer cell lines.

Signaling Pathways Modulated by AZD0530

Inhibition of Src by AZD0530 leads to the modulation of several critical downstream signaling pathways implicated in cancer progression.

Src Kinase Activation and Inhibition by AZD0530

Src kinase activity is tightly regulated. Activation typically involves the dephosphorylation of a C-terminal inhibitory tyrosine residue (Tyr527) and autophosphorylation at an active site tyrosine (Tyr416).[10] Various upstream signals from receptor tyrosine kinases (RTKs) and integrins can trigger this activation. AZD0530 binds to the ATP pocket of the active kinase, preventing the transfer of phosphate to its substrates.

Caption: Figure 1. Mechanism of Src activation and inhibition by AZD0530.

Downstream Signaling Cascades

The inhibition of Src by AZD0530 disrupts several key signaling cascades that are crucial for cancer cell pathophysiology.

Caption: Figure 2. Downstream signaling pathways affected by AZD0530.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of AZD0530's effects.

In Vitro Kinase Inhibition Assay

This assay measures the ability of AZD0530 to inhibit the phosphorylation of a substrate by a purified kinase.

Materials:

-

Purified recombinant Src kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP solution

-

AZD0530 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of AZD0530 in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted AZD0530 or DMSO (vehicle control).

-

Add 2 µL of Src kinase diluted in kinase buffer.

-

Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final concentrations should be optimized, for example, 100 µM ATP and a suitable concentration of the substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.[11]

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Caption: Figure 3. Experimental workflow for the in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of AZD0530 on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

AZD0530 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

-

Treat the cells with various concentrations of AZD0530 (and a DMSO vehicle control) for a specified period (e.g., 72 hours). The final volume in each well should be consistent (e.g., 100 µL).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][13]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][13]

-

Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Figure 4. Experimental workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of Src and its downstream targets in response to AZD0530 treatment.

Materials:

-

Cancer cell lines

-

AZD0530

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Culture cells and treat with the desired concentrations of AZD0530 for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-specific antibodies, 5% BSA in TBST is often recommended.[10]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control.

Caption: Figure 5. Experimental workflow for Western blot analysis.

Conclusion

AZD0530 (this compound) is a well-characterized inhibitor of Src family kinases with potent anti-proliferative and anti-migratory effects in various cancer models. Its mechanism of action involves the direct inhibition of Src kinase activity, leading to the suppression of key downstream signaling pathways, including those mediated by FAK, STAT3, PI3K/AKT, and Ras/MAPK. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of AZD0530 and to explore its efficacy in different preclinical and clinical settings. The continued study of this and other Src inhibitors is crucial for the development of novel targeted therapies for a range of human cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | EGFR | Autophagy | BTK | Src | TargetMol [targetmol.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]

- 8. This compound | Src Kinases | Tocris Bioscience [tocris.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. promega.com [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. texaschildrens.org [texaschildrens.org]

Saracatinib's Effect on Abl Kinase Activity: A Technical Guide

Introduction

Saracatinib, also known as AZD0530, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the c-Src and Abl tyrosine kinases.[1][2] Developed initially by AstraZeneca for oncological applications, its mechanism of action involves the competitive inhibition of the ATP-binding site of these kinases, which are crucial mediators of various cellular processes.[2][3] Aberrant Abl kinase activity, particularly through the Bcr-Abl fusion protein, is a hallmark of certain leukemias, making it a critical target for therapeutic intervention.[4] This guide provides a detailed technical overview of this compound's inhibitory effect on Abl kinase, its impact on associated signaling pathways, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound is classified as a type II kinase inhibitor.[2] Unlike type I inhibitors that bind to the active conformation of the kinase, this compound preferentially binds to the inactive "DFG-out" conformation of the Abl kinase domain.[2] This binding stabilizes the inactive state, preventing the conformational changes required for ATP binding and subsequent substrate phosphorylation. X-ray crystallography studies have shown that this compound occupies the ATP-binding pocket, extending into an adjacent hydrophobic pocket that becomes accessible only in the inactive conformation.[2] This mode of inhibition is identical for both Src and Abl kinases.[2] By blocking the kinase activity of Abl, this compound effectively disrupts downstream signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[1][5]

Quantitative Data: Kinase Inhibition Profile

The inhibitory potency of this compound against Abl and other kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The data below, compiled from various cell-free and cell-based assays, demonstrates this compound's high affinity for Abl and Src family kinases (SFKs).

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| c-Abl | 30 | Cell-free | [1][2][6] |

| v-Abl | 30 | Cell-free | [7][8] |

| c-Src | 2.7 | Cell-free | [1][6][9] |

| c-YES | 4 | Cell-free | [6][9] |

| LCK | <4 | Cell-free | [6][9] |

| Fyn | 4-10 | Cell-free | [9] |

| Lyn | 5 | Cell-free | [9] |

| Blk | 11 | Cell-free | [6][9] |

| Fgr | 4-10 | Cell-free | [9] |

| EGFR | 66 | Cell-free | [6] |

| c-Kit | 200 | Cell-free | [6] |

| CSK | >1000 | Cell-free | [6] |

Signaling Pathways Affected by this compound

The primary therapeutic rationale for Abl kinase inhibition is the disruption of the Bcr-Abl signaling pathway, which is constitutively active in Philadelphia chromosome-positive (Ph+) leukemias like Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[4] this compound effectively down-regulates the activation of survival signaling pathways driven by Bcr-Abl.[4]

Experimental Protocols

Evaluating the effect of this compound on Abl kinase activity involves a series of in vitro and cell-based assays.

Kinase Activity Assay (Enzyme-Linked Immunosorbent Assay - ELISA)

This assay quantifies the direct inhibitory effect of this compound on purified Abl kinase.

-

Objective: To determine the IC50 value of this compound for Abl kinase.

-

Materials: Recombinant Abl kinase catalytic domain, biotinylated peptide substrate (e.g., poly-Glu-Tyr), ATP, 96-well plates coated with streptavidin, anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), TMB substrate, stop solution, and this compound at various concentrations.

-

Procedure:

-

Coat 96-well plates with streptavidin and incubate with the biotinylated peptide substrate.

-

In a separate plate, prepare the kinase reaction mixture containing Abl kinase, ATP, and varying concentrations of this compound (e.g., 0.001 to 10 µM) or DMSO as a vehicle control.[9]

-

Incubate the reaction mixture to allow for kinase activity.

-

Transfer the reaction mixture to the substrate-coated plate and incubate to allow the kinase to phosphorylate the substrate.

-

Wash the wells to remove non-bound components.

-

Add HRP-conjugated anti-phosphotyrosine antibody and incubate.

-

Wash the wells again and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Phospho-Abl and Downstream Targets

This method assesses the inhibition of Abl kinase activity within a cellular context by measuring the phosphorylation status of its substrates.

-

Objective: To determine the effect of this compound on the phosphorylation of Bcr-Abl and its downstream effector CrkL in Ph+ leukemia cells.

-

Materials: Ph+ leukemia cell line (e.g., BV173, SupB15), cell lysis buffer, protein quantification assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-Bcr-Abl, anti-Abl, anti-phospho-CrkL, anti-CrkL, anti-β-actin), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.[4]

-

Procedure:

-

Culture Ph+ leukemia cells and treat with various concentrations of this compound (e.g., 0.2, 1, 5 µM) for a specified time (e.g., 6 hours).[3]

-

Harvest the cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to ensure equal protein loading.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the impact of Abl kinase inhibition on the viability and proliferation of cancer cells.

-

Objective: To evaluate the growth-inhibitory effects of this compound on Ph+ leukemia cell lines.

-

Materials: Ph+ leukemia cell lines, 96-well plates, cell culture medium, this compound, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere or stabilize for 24 hours.[3]

-

Treat the cells with a range of this compound concentrations (e.g., 0.001 to 10 µmol/L) for 72 hours.[3]

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

Experimental and Logical Workflow

The evaluation of a kinase inhibitor like this compound follows a logical progression from biochemical assays to cellular and in vivo models.

Conclusion

This compound is a potent, type II dual inhibitor of Src and Abl kinases with an IC50 of 30 nM for Abl.[1][2] Its mechanism of action involves stabilizing the inactive kinase conformation, thereby preventing ATP binding and downstream signaling.[2] This inhibition has been shown to be effective in down-regulating the oncogenic Bcr-Abl signaling pathway, leading to reduced cell proliferation and induction of apoptosis in Philadelphia chromosome-positive leukemia cells.[4] The comprehensive preclinical evaluation, employing a range of biochemical and cellular assays, validates this compound's activity against Abl kinase and underscores its potential as a therapeutic agent in malignancies driven by aberrant Abl signaling.

References

- 1. This compound | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The effect of the dual Src/Abl kinase inhibitor AZD0530 on Philadelphia positive leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. adooq.com [adooq.com]

- 7. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]

- 8. iy-5511.com [iy-5511.com]

- 9. selleckchem.com [selleckchem.com]

In vitro evaluation of Saracatinib's anti-proliferative effects

An In-Depth Technical Guide to the In Vitro Anti-proliferative Effects of Saracatinib

Introduction

This compound (AZD0530) is an orally available, dual-specific inhibitor of Src and Abl protein tyrosine kinases.[1][2][3] As a member of the anilinoquinazoline class of compounds, it functions as an ATP-competitive inhibitor, blocking the kinase activity that is crucial for various cellular processes.[4][5] Src family kinases (SFKs) are non-receptor tyrosine kinases that act as key integration points for signaling pathways controlling cell proliferation, migration, adhesion, and survival.[6] Dysregulation and overexpression of Src are implicated in the progression of numerous cancers, making it a significant therapeutic target.[6][7] This technical guide provides a comprehensive overview of the in vitro evaluation of this compound's anti-proliferative effects, detailing its impact on various cancer cell lines, the experimental protocols used for its assessment, and the signaling pathways it modulates.

Data Presentation: Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The anti-proliferative activity of this compound has been evaluated across a wide range of human cancer cell lines, with IC50 values showing considerable variability depending on the cancer type and specific cell line.[8] The data below is summarized from multiple in vitro studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Assay Type | Notes |

| Leukemia | K562 | 0.22 | MTS | Bcr-Abl-driven cell line.[7][8] |

| Leukemia | CTV-1 | 0.061 | Growth Inhibition | |

| Leukemia | LAMA-84 | 0.160 | Growth Inhibition | |

| Leukemia | MEG-01 | 0.237 | Growth Inhibition | |

| Leukemia | HL60 | 10.64 | MTT | |

| Leukemia | HL60/adr | 12.37 | MTT | Doxorubicin-resistant.[9] |

| Colorectal | LS180 | 0.5 | SRB | Considered sensitive.[10] |

| Colorectal | H508 | 0.5 | SRB | Considered sensitive.[10] |

| Colorectal | LS174T | 0.5 | SRB | Considered sensitive.[10] |

| Ovarian | Panel of 13 lines | 0.53 - 8.22 | MTT | Sensitive lines defined as IC50 ≤ 1.0 µM.[11] |

| Gastric | SNU216, NCI-N87 | Sensitive | MTT | Characterized by elevated p-Src and p-FAK.[4] |

| Gastric | SNU16 | Resistant | MTT | |

| Cervical | HeLa | 43.12 | MTT | |

| Cervical | HeLa/v200 | 51.37 | MTT | |

| Breast | MCF-7 | 37.85 | MTT | |

| Breast | MCF-7/adr | 49.71 | MTT | Doxorubicin-resistant.[9] |

| General | Various Lines | 0.2 - 10 | Not Specified | General range across multiple cancer types.[7][8] |

Note: Assay conditions such as drug exposure time (typically 72-120 hours) and specific protocol variations can influence IC50 values.[4][10][11]

Experimental Protocols

Standardized protocols are essential for the reliable in vitro evaluation of anti-proliferative agents. The following are detailed methodologies for key experiments used to assess this compound's efficacy.

Cell Viability and Proliferation Assays

These assays measure the number of viable cells in a population after exposure to a compound. They rely on the metabolic activity of living cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.[4][11]

-

Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.001 to 10 µmol/L) and a vehicle control (DMSO).[4][11]

-

Incubation: Incubate the plates for a specified duration, typically 72 to 120 hours, at 37°C in a humidified atmosphere with 5% CO2.[4][11]

-

Reagent Addition: Add MTT solution to each well and incubate for approximately 4 hours at 37°C.[4]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar, second-generation tetrazolium dye assay that produces a water-soluble formazan product, eliminating the need for a solubilization step.[8]

3. Sulforhodamine B (SRB) Assay

This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the unbound dye by washing with 1% acetic acid and air dry the plates.

-

Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at approximately 510 nm.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases (G1, S, G2/M) of the cell cycle. This compound has been shown to induce G1 phase cell cycle arrest in sensitive cell lines.[10]

-

Cell Culture and Treatment: Culture sensitive and resistant cells and treat them with this compound (e.g., 1 µmol/L) or a vehicle control for 48 hours.[10]

-

Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C.

-

Staining: Rehydrate the cells in PBS and treat with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate this compound's mechanism of action, the signaling pathways it targets, and a typical experimental workflow.

Caption: this compound competitively inhibits the ATP-binding site of Src kinase.

Caption: Overview of the Src signaling pathway and its inhibition by this compound.

Caption: Standard experimental workflow for in vitro cell proliferation assays.

Summary of Anti-Proliferative Effects and Mechanism

This compound exerts its anti-proliferative effects primarily by inhibiting the kinase activity of Src and, to a lesser extent, Abl.[1][12] This inhibition disrupts multiple downstream signaling pathways critical for cancer cell growth and survival.

-

Inhibition of Key Signaling Pathways: Src is a central node in cellular signaling, integrating signals from growth factor receptors and integrins to control processes like proliferation and migration.[4][6] By blocking Src, this compound effectively downregulates major oncogenic pathways, including the PI3K/AKT, Ras/Raf/MEK/ERK, and JAK/STAT pathways.[4][13] Studies have shown that in sensitive cells, this compound treatment reduces the phosphorylation of Src (at Y416) and its downstream substrate FAK (at Y861, Y397, and Y925).[4]

-

Induction of Cell Cycle Arrest: The anti-proliferative activity of this compound in sensitive cell lines is often mediated by cell cycle arrest rather than the induction of apoptosis.[10] For example, treatment of sensitive colorectal cancer cells (H508 and LS174T) resulted in a significant increase in the G1 cell population, indicating a block in the G1/S transition.[10]

-

Variable Efficacy: The sensitivity of cancer cells to this compound is highly variable. This variability is linked to the dependency of the cancer cells on Src signaling.[4] Cell lines with increased basal activation of the Src and FAK pathways, such as certain gastric and colorectal cancer cells, tend to be more sensitive to the drug.[4] In contrast, many other cell lines exhibit resistance, with IC50 values that are not clinically achievable.[9][11] This suggests that biomarkers, such as the phosphorylation status of Src and FAK, could be crucial for predicting sensitivity to this compound.[4]

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene Array and Fluorescence In situ Hybridization Biomarkers of Activity of this compound (AZD0530), a Src Inhibitor, in a Preclinical Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTTG1 Levels Are Predictive of this compound Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]

Saracatinib's Role in Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. These pathologies lead to synaptic dysfunction and neuronal loss, resulting in cognitive decline. Saracatinib (AZD0530), a dual inhibitor of Src family kinases (SFKs) and Bcr-Abl tyrosine kinases with high potency for Fyn kinase, has emerged as a potential therapeutic agent for AD. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the investigation of this compound's role in mitigating Alzheimer's disease pathology. It details the underlying mechanism of action, summarizes key experimental findings in structured tables, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action: Targeting the Fyn Kinase Signaling Cascade

This compound's therapeutic potential in Alzheimer's disease stems from its ability to inhibit Fyn kinase, a non-receptor tyrosine kinase belonging to the Src family.[1][2] Fyn kinase is a critical mediator in the pathogenic signaling cascade initiated by soluble Aβ oligomers.[3]

The proposed mechanism of action is as follows:

-

Aβ Oligomer Binding: Soluble Aβ oligomers, considered the most neurotoxic species, bind with high affinity to the cellular prion protein (PrPC) located on the neuronal surface.[3]

-

Fyn Kinase Activation: This binding event triggers the activation of intracellular Fyn kinase.[3]

-

Downstream Signaling: Activated Fyn kinase then phosphorylates multiple downstream substrates, including the NR2B subunit of the NMDA receptor and tau protein.[2][4]

-

Synaptic Dysfunction and Tau Pathology: The phosphorylation of these substrates leads to synaptic dysfunction, excitotoxicity, and contributes to the hyperphosphorylation and aggregation of tau, thereby linking the two primary pathologies of Alzheimer's disease.[2][5]

By inhibiting Fyn kinase, this compound is hypothesized to disrupt this pathological cascade, thereby preventing or reversing synaptic deficits and mitigating tau pathology.[6]

Signaling Pathway Diagram

Caption: Fyn kinase signaling pathway in Alzheimer's disease and the inhibitory action of this compound.

Preclinical Evidence in Alzheimer's Disease Models

Preclinical studies utilizing transgenic mouse models of Alzheimer's disease, primarily the APPswe/PS1dE9 (APP/PS1) model which develops amyloid plaques and cognitive deficits, have provided strong evidence for the therapeutic potential of this compound.

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Cognitive Function (Morris Water Maze) | APP/PS1 Mice | This compound (oral gavage) | Reversal of spatial learning and memory deficits. | [7][8] |

| Synaptic Density (11C-UCB-J PET) | APP/PS1 Mice | This compound (41 ± 11 days) | Significant increase in hippocampal SUVR(WB) (p=0.037), normalizing the deficit compared to wild-type mice. | [9] |

| Synaptic Density (Immunohistochemistry) | APP/PS1 Mice | This compound | Rescued synapse density. | [10] |

| Tau Pathology (Western Blot) | APP/PS1 Mice | This compound | Suppression of Tau aggregation. | [10] |

| Fyn Kinase Inhibition (in vitro) | Recombinant Fyn | This compound | IC50 of 10 nM. | [1] |

Clinical Trials of this compound in Alzheimer's Disease

The promising preclinical results led to the investigation of this compound in human clinical trials for Alzheimer's disease.

Quantitative Data from Clinical Trials

| Trial Identifier | Phase | Dosage | Duration | Key Findings | Reference |

| NCT01864655 | 1b | 50 mg, 100 mg, 125 mg daily | 4 weeks | Safe and well-tolerated. Achieved CNS penetration with 100 mg and 125 mg doses resulting in CSF levels corresponding to efficacious doses in mouse models. No significant effect on clinical efficacy measures. | [11][12][13] |

| NCT02167256 | 2a | 100 mg or 125 mg daily | 52 weeks | Did not meet primary endpoints for changes in cognition (ADAS-Cog13) and function (ADCS-ADL). Showed a non-significant trend toward reduced decline in cerebral glucose metabolism (FDG-PET) in certain brain regions. | [11] |

Detailed Experimental Protocols

Fyn Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits.

Objective: To determine the in vitro inhibitory activity of this compound on Fyn kinase.

Materials:

-

Recombinant human Fyn kinase

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.

-

Add 20 µL of a master mix containing Fyn kinase and the Poly(Glu, Tyr) substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Fyn Kinase Inhibition Assay

Caption: Workflow for determining the in vitro Fyn kinase inhibitory activity of this compound.

Western Blot for Phospho-Tau in Mouse Brain

Objective: To quantify the levels of phosphorylated tau (at specific epitopes, e.g., Ser202/Thr205 recognized by the AT8 antibody) in brain homogenates from Alzheimer's model mice treated with this compound.

Materials:

-

Mouse brain tissue (hippocampus or cortex)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-phospho-tau (AT8), 1:500-1:1000 dilution

-

Primary antibody: anti-total-tau, for normalization

-

Primary antibody: anti-GAPDH or β-actin, for loading control

-

HRP-conjugated secondary antibody (anti-mouse or anti-rabbit)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Homogenize brain tissue in lysis buffer on ice.

-

Centrifuge the homogenates and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., AT8) overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-tau signal to total tau or a loading control.

Immunohistochemistry for Synaptic Density (PSD-95)

Objective: To quantify the density of postsynaptic terminals in the brains of Alzheimer's model mice treated with this compound.

Materials:

-

Mouse brains, fixed by transcardial perfusion with 4% paraformaldehyde (PFA)

-

Cryoprotectant solution (e.g., 30% sucrose in PBS)

-

Cryostat or vibratome

-

Blocking solution (e.g., 5% normal goat serum in TBST)

-

Primary antibody: anti-PSD-95 (e.g., rabbit polyclonal), diluted in blocking solution.

-

Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Perfuse mice with PBS followed by 4% PFA.

-

Post-fix the brains in 4% PFA overnight, then cryoprotect in 30% sucrose.

-

Section the brains (e.g., 40 µm thick) using a cryostat or vibratome.

-

Permeabilize and block the free-floating sections in blocking solution.

-

Incubate the sections with the primary anti-PSD-95 antibody overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Counterstain with DAPI.

-

Mount the sections on slides with mounting medium.

-

Acquire images of the brain region of interest (e.g., hippocampus) using a confocal microscope.

-

Quantify the number and density of PSD-95-positive puncta using image analysis software.

Experimental Workflow: Synaptic Density Quantification

References

- 1. Morris water maze [bio-protocol.org]

- 2. Morris water maze test [bio-protocol.org]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. 18F‐FDG PET for the early diagnosis of Alzheimer’s disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 8. Choose language | Drupal [jhm.qa00.mdedge.com]

- 9. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of this compound in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase Ib multiple ascending dose study of the safety, tolerability, and central nervous system availability of AZD0530 (this compound) in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asu.elsevierpure.com [asu.elsevierpure.com]

Saracatinib: A Technical Deep Dive into a Novel Investigational Therapy for Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1][2] Current approved therapies, nintedanib and pirfenidone, slow disease progression but do not halt or reverse fibrosis and are associated with considerable side effects.[1][2][3][4] Saracatinib (AZD0530), a potent and selective Src family kinase (SFK) inhibitor originally developed for oncology, has emerged as a promising candidate for IPF treatment.[2][5][6] This was prompted by an innovative in silico, data-driven approach that identified a strong link between the transcriptomic signatures of IPF and the cellular perturbations induced by this compound.[2][5][7] Preclinical studies have demonstrated that this compound's anti-fibrotic efficacy is comparable or superior to current standard-of-care treatments in various models.[1][2][5][8] A Phase 1b/2a clinical trial, "this compound in the Treatment of Idiopathic Pulmonary Fibrosis (STOP-IPF)," is currently underway to evaluate its safety, tolerability, and efficacy in IPF patients.[1][3][4][9][10] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical development of this compound for pulmonary fibrosis.

Mechanism of Action: Targeting Src Family Kinases in Fibrosis

This compound is a dual kinase inhibitor with selective activity against Src family kinases (SFKs) and Bcr-Abl tyrosine kinase.[3] In the context of pulmonary fibrosis, its therapeutic potential is primarily attributed to the inhibition of SFKs. SFKs are non-receptor tyrosine kinases that act as crucial signaling nodes in various cellular processes implicated in fibrosis, including myofibroblast differentiation, extracellular matrix (ECM) deposition, and inflammatory responses.[5][8]

The pathogenesis of IPF is thought to involve recurrent lung injury and aberrant repair processes, leading to the activation of pro-fibrotic signaling pathways.[5][8] Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Upon binding to its receptor, it initiates a signaling cascade that heavily relies on SFK activity.[2][5] this compound effectively inhibits TGF-β-induced Src kinase activation, thereby blocking downstream fibrotic responses.[2][5]

Transcriptomic analyses have revealed that this compound uniquely alters gene sets associated with key fibrotic pathways, including:

-

TGF-β Signaling: this compound reverses many of the gene expression changes induced by TGF-β, a key driver of fibrosis.[5][11][12]

-

Epithelial-Mesenchymal Transition (EMT): This process, where epithelial cells acquire a mesenchymal phenotype, is a significant contributor to the fibroblast population in fibrotic lungs. This compound has been shown to revert gene expression patterns associated with EMT.[5][11][12][13]

-

WNT Signaling: The WNT pathway is also implicated in fibrogenesis, and its associated gene sets are modulated by this compound.[5][11][12]

-

Extracellular Matrix Organization: this compound treatment leads to the reversal of pathways involved in the excessive deposition and organization of ECM components like collagen.[5][11][14]

-

Immune and Inflammatory Responses: The drug also appears to have immunomodulatory effects, reverting pathways related to immune cell recruitment and activation.[5][11][15]

Preclinical Efficacy

The anti-fibrotic potential of this compound has been extensively evaluated in a range of preclinical models, consistently demonstrating efficacy that is comparable or superior to the approved IPF drugs, nintedanib and pirfenidone.[1][2][5][6]

In Vitro Studies

Experiments using primary normal human lung fibroblasts (NHLFs) have shown that this compound potently inhibits TGF-β-induced fibrogenic responses.[5][8] It effectively reduces the expression of key fibrotic markers and prevents the morphological changes associated with myofibroblast differentiation.[1][8]

In Vivo Animal Models

Two distinct murine models of pulmonary fibrosis were utilized to assess this compound's in vivo efficacy: the bleomycin-induced fibrosis model and the adenovirus-TGF-β (Ad-TGF-β)-induced fibrosis model.[2][5][11]

| Model | Drug | Dosage | Key Findings | Reference |

| Bleomycin-Induced Fibrosis | This compound | 20 mg/kg (oral gavage) | Significantly attenuated pulmonary fibrosis. | [2][16] |

| Nintedanib | 60 mg/kg (oral gavage) | Significantly attenuated pulmonary fibrosis. | [2][16] | |

| Pirfenidone | 300 mg/kg (oral gavage) | Significantly attenuated pulmonary fibrosis. | [2][16] | |

| Ad-TGF-β-Induced Fibrosis | This compound | 20 mg/kg (oral gavage) | Only this compound significantly attenuated fibrosis. | [2][16] |

| Nintedanib | 60 mg/kg (oral gavage) | No significant attenuation of fibrosis. | [16] | |

| Pirfenidone | 300 mg/kg (oral gavage) | No significant attenuation of fibrosis. | [16] |

In the bleomycin model, quantitative analysis of lung homogenates showed a significant increase in collagen content in the vehicle-treated group (2.9-fold increase), which was effectively reduced by this compound.[2][5] Furthermore, this compound treatment led to a significant reduction in the gene expression of smooth muscle alpha-2 actin (Acta2) and collagen type I alpha 1 chain (Col1a1).[2][5]

Ex Vivo Human and Murine Lung Tissue

Precision-cut lung slices (PCLSs) from both the murine models and from human IPF patients who underwent lung transplantation were used to further validate the anti-fibrotic effects of this compound.[1][5] This model allows for the study of the drug's effect on intact lung tissue architecture.

| Model | Drug | Concentration | Key Findings | Reference |

| Murine PCLS (Bleomycin & Ad-TGF-β) | This compound | 0.6 µM | Significant reduction in collagen accumulation. | [2][5] |

| Nintedanib | 1 µM | Reduction in collagen accumulation. | [2][5] | |

| Pirfenidone | 1 mM | Reduction in collagen accumulation. | [2][5] | |

| Human IPF PCLS | This compound | Not specified | Reduced expression of pro-fibrotic genes and lowered collagen levels. | [1] |

Treatment of PCLSs with this compound resulted in a marked reduction in fibrotic gene expression and collagen levels, confirming its therapeutic potential in diseased human lung tissue.[1][11]

Experimental Protocols

In Vitro Fibroblast Studies

-

Cell Culture: Primary normal human lung fibroblasts (NHLFs) from at least three different donors are cultured. Experiments are typically performed on cells between passages three and five.[5]

-

Induction of Fibrosis: Fibrogenic responses are induced by stimulating the NHLFs with transforming growth factor-beta (TGF-β).[2][5]

-

Drug Treatment: Cells are treated with this compound, nintedanib, pirfenidone, or a vehicle control.

-

Analysis: The effects of the drugs are assessed by measuring changes in the expression of fibrotic genes (e.g., via qPCR), protein levels and phosphorylation status (e.g., via Western blot), and morphological changes indicative of myofibroblast differentiation (e.g., via immunofluorescence microscopy).[8]

In Vivo Murine Models of Pulmonary Fibrosis

-

Animal Model: C57Bl/6 mice are typically used.[5]

-

Induction of Fibrosis:

-

Drug Administration: Treatment with this compound (20 mg/kg), nintedanib (60 mg/kg), or pirfenidone (300 mg/kg) is initiated on day 10 post-injury and administered daily via oral gavage until day 28.[2]

-

Analysis: On day 28, lungs are harvested for analysis.[2] This includes:

Ex Vivo Precision-Cut Lung Slices (PCLS)

-

Tissue Source: PCLSs are generated from the lungs of mice from the bleomycin (Day 14) and Ad-TGF-β (Day 21) models, as well as from explanted lungs of IPF patients and healthy donors.[2][5]

-

Drug Treatment: PCLSs are cultured and treated with this compound (0.6 µM), nintedanib (1 µM), pirfenidone (1 mM), or a vehicle control for 5 days.[2][5]

-

Analysis: After 5 days of treatment, the lung slices are analyzed for changes in collagen deposition (e.g., via imaging) and the expression of fibrotic and inflammatory genes.[5][16]

Clinical Development: The STOP-IPF Trial

Based on the robust preclinical data, a Phase 1b/2a, multi-center, randomized, double-blind, placebo-controlled clinical trial was initiated to evaluate this compound in patients with IPF (ClinicalTrials.gov ID: NCT04598919).[1][9]

-

Trial Name: this compound in the Treatment of Idiopathic Pulmonary Fibrosis (STOP-IPF).[9][10]

-

Participants: The trial aims to enroll 100 individuals with IPF.[4][9][10]

-

Intervention:

-

Duration: The treatment period is 24 weeks, with a total follow-up of 28 weeks.[9]

-

Primary Objectives:

-

Secondary/Exploratory Objectives:

-

To explore the efficacy of this compound in reducing the extent of pulmonary fibrosis as measured by High-Resolution Computed Tomography (HRCT).[9]

-

To measure changes in lung function, including Forced Vital Capacity (FVC) and Diffusing Capacity of the Lung for Carbon Monoxide (DLCO).[9][17]

-

To assess changes in quality of life using questionnaires such as the St. George's Respiratory Questionnaire (SGRQ) and the Living with IPF (L-IPF) questionnaire.[9][17]

-

To identify biomarkers of Src kinase activity and fibrogenesis that could be used to monitor treatment response.[3][4]

-

Key Inclusion Criteria:

-

Age over 40 years.[18]

-

Confirmed diagnosis of IPF according to Fleischner Guidelines.[18][19]

-

Specific lung function criteria must be met.[18]

Key Exclusion Criteria:

-

Requirement for high-flow supplemental oxygen (> 4 L/min at rest).[9][17]

-

Use of pirfenidone or nintedanib within the last 4 weeks.[9][18]

Future Outlook

This compound represents a promising new therapeutic strategy for IPF, moving beyond simply slowing progression to potentially reversing key fibrotic processes.[1] Its selection through a computational, disease-agnostic approach highlights the power of modern drug repurposing methodologies.[2][5][20] The robust and consistent anti-fibrotic effects observed across a comprehensive set of preclinical models, often exceeding the efficacy of current standard-of-care drugs, provide a strong rationale for its clinical investigation.[8]

The ongoing STOP-IPF trial is a critical step in determining if the compelling preclinical findings will translate into clinical benefit for patients.[15] Successful outcomes from this trial could pave the way for a new, mechanistically distinct treatment option for a patient population with urgent needs. Furthermore, the identification of biomarkers associated with this compound's activity could enable a more personalized approach to IPF therapy in the future.[15] Given its well-characterized safety profile from previous oncology trials, this compound has the potential to be fast-tracked for clinical use in IPF, offering a new beacon of hope for patients battling this devastating disease.[21]

References

- 1. Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis < Yale School of Medicine [medicine.yale.edu]

- 2. atsjournals.org [atsjournals.org]

- 3. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 4. Clinical Trial to Evaluate this compound in Idiopathic Pulmonary Fibrosis [nationaljewish.org]

- 5. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsjournals.org [atsjournals.org]

- 8. biorxiv.org [biorxiv.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. mountsinai.org [mountsinai.org]

- 11. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. scholars.mssm.edu [scholars.mssm.edu]

- 15. Better to Be an Agnostic than a Believer (at Least in Pulmonary Fibrosis) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. clinicaltrial.be [clinicaltrial.be]

- 18. This compound for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Pulmonary Fibrosis: Evaluating Cancer Drug Repurposing for IPF - Be part of the knowledge - ReachMD [reachmd.com]

An In-depth Technical Guide to the Pharmacokinetics of Saracatinib in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Saracatinib (AZD0530), a potent dual inhibitor of Src and Abl tyrosine kinases, in various preclinical animal models. The document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development.

Pharmacokinetics of this compound in Animal Models

This compound has been evaluated in several animal models, primarily in rats and mice, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining appropriate dosing regimens for efficacy and toxicology studies and for translating preclinical findings to clinical settings.

Studies in adult Sprague Dawley rats have characterized the pharmacokinetic profile of this compound following oral administration. The drug is readily absorbed, reaching peak plasma concentrations approximately 6 hours after a single oral dose.[1] The half-life in rats is noted to be significantly shorter than in humans, estimated at around 7 hours, which is likely due to a higher metabolic rate in the rodent model.[1][2][3] A nonlinear relationship has been observed between the administered dose and resulting plasma concentrations.[3]

Table 1: Summary of this compound Pharmacokinetic Data in Rats

| Species/Strain | Administration Route | Dose (mg/kg) | Tmax (hours) | t1/2 (hours) | Key Findings | Reference |

| Sprague Dawley Rat | Oral Gavage | 2, 5, 20 | ~6 | ~7 | Nonlinear dose-plasma concentration relationship.[3] | [1][3] |

| Sprague Dawley Rat | In-Diet | 2.5 - 18.7 | N/A | N/A | Strong correlation between in-diet dose and serum concentrations.[4] Hippocampal concentrations were higher with in-diet vs. oral dosing.[1][2][4] | [1][2][4] |

This compound has been used extensively in mouse models for various disease indications, including pulmonary fibrosis and fibrodysplasia ossificans progressiva. While detailed pharmacokinetic parameters like Tmax and half-life are not extensively reported in the cited literature, effective oral dosing regimens have been established. Doses ranging from 2.5 mg/kg/day to 25 mg/kg/day have been shown to be well-tolerated and effective in inhibiting disease progression.[5] In studies of pulmonary fibrosis, a daily oral gavage dose of 20 mg/kg was utilized.[6]

Table 2: Summary of this compound Dosing Regimens in Mice

| Mouse Model | Administration Route | Dose (mg/kg/day) | Study Focus | Reference |

| Bleomycin-induced Pulmonary Fibrosis | Oral Gavage | 20 | Antifibrotic Efficacy | [6] |

| Ad-TGF-β-induced Pulmonary Fibrosis | Oral Gavage | 20 | Antifibrotic Efficacy | [6] |

| Fibrodysplasia Ossificans Progressiva (ACVR1R206H) | Oral Gavage | 2.5 - 10 | Inhibition of Heterotopic Ossification | [5] |

| Fibrodysplasia Ossificans Progressiva (ACVR1Q207D) | Oral Gavage | 25 | Inhibition of Heterotopic Ossification | [5] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections describe common protocols used in the evaluation of this compound in animal models.

-

Species: Adult Sprague Dawley rats and various mouse strains have been used.[4][6]

-

Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water unless otherwise specified by the study design.

-

Oral Gavage: For single-dose or repeated-dose studies, this compound is often dissolved in a suitable vehicle and administered directly into the stomach using oral gavage.[6]

-

In-Diet Administration: For chronic studies, this compound can be incorporated directly into the animal chow. This method reduces the stress associated with repeated handling and dosing.[1][2][4] Studies have shown that this compound is stable in feed for over 4 weeks at room temperature.[1][4]

-

Blood Sampling: Blood samples are collected at various time points post-administration via methods such as tail vein or saphenous vein sampling for rats, or terminal cardiac puncture for mice. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Sampling: For brain distribution studies, animals are euthanized, and brain tissue (e.g., hippocampus) is rapidly dissected, weighed, and flash-frozen or homogenized for analysis.[1][2]

-

LC-MS/MS: The concentration of this compound in plasma, serum, and tissue homogenates is typically quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides high sensitivity and specificity for accurate drug measurement.

The general workflow for conducting a preclinical pharmacokinetic study of this compound is illustrated below.

Mechanism of Action and Signaling Pathways

This compound is a potent, ATP-competitive inhibitor of Src family kinases (SFKs), including Src, Fyn, Lyn, and Lck, as well as Abl kinase.[7] By blocking the activity of these non-receptor tyrosine kinases, this compound modulates a multitude of downstream signaling pathways involved in cell proliferation, migration, adhesion, and survival.[8][9]

In preclinical models of pulmonary fibrosis, this compound has demonstrated efficacy by inhibiting key fibrotic processes. Transforming Growth Factor-beta (TGF-β) is a central mediator of fibrosis. This compound has been shown to block TGF-β-induced Src activation, thereby attenuating downstream fibrogenic responses, including myofibroblast differentiation and extracellular matrix deposition.[10][11]

Src kinase acts as a crucial node integrating signals from various pathways, including those initiated by the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[9] Its inhibition by this compound can lead to the downregulation of major oncogenic signaling pathways such as PI3K/AKT, Ras/ERK (MAPK), and JAK/STAT, which contributes to its antitumor effects observed in preclinical cancer models.[9] Furthermore, this compound has been shown to modulate the Fyn-PKCδ signaling pathway, which is implicated in neuroinflammation and epileptogenesis.[12][13]

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by good oral absorption and a shorter half-life in rodents compared to humans. Dosing regimens have been successfully established for both short-term and chronic studies in rats and mice, providing a solid foundation for its preclinical evaluation in various disease models. The drug's mechanism as a potent Src kinase inhibitor allows it to modulate critical signaling pathways involved in fibrosis, cancer, and neurological disorders. This guide provides essential data and methodologies to aid researchers in designing and interpreting future preclinical studies with this compound.

References

- 1. Frontiers | Exploring the benefits of in-diet versus repeated oral dosing of this compound (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare [frontiersin.org]